molecular formula C7H4BrClO3 B1273939 3-Bromo-5-chloro-2-hydroxybenzoic acid CAS No. 4068-58-0

3-Bromo-5-chloro-2-hydroxybenzoic acid

Cat. No.: B1273939
CAS No.: 4068-58-0
M. Wt: 251.46 g/mol
InChI Key: XDHJZXVJIHAQIU-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-hydroxybenzoic acid, or 3-BCH, is a synthetic organic compound with the molecular formula C7H4BrClO3. It is a white crystalline solid with a melting point of 231°C and a boiling point of 456°C. 3-BCH has a variety of uses in research and industrial applications due to its unique chemical structure and properties. It is used as a reagent in organic synthesis and can be used to synthesize a variety of compounds, including pharmaceuticals and other organic molecules. It is also used as a catalyst in chemical reactions, as a corrosion inhibitor for metal surfaces, and as a stabilizer for organic solvents.

Scientific Research Applications

Biodegradation by Pseudomonas aeruginosa

Research by Higson and Focht (1990) demonstrated the degradation capabilities of a strain of Pseudomonas aeruginosa for halobenzoates including 2-bromobenzoic acid and other related compounds. This study highlights the potential of certain bacteria in breaking down complex chemical structures like 3-Bromo-5-chloro-2-hydroxybenzoic acid (Higson & Focht, 1990).

Synthetic Applications

G. Cavill's 1945 study provides insights into the preparation of derivatives of hydroxybenzoic acids, including those with bromo and chloro substitutions. This work is pertinent for understanding the synthesis routes for compounds similar to this compound (Cavill, 1945).

Ortho-metalation Studies

A study by Gohier and Mortier (2003) involved the ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids, which is relevant to the chemistry of this compound. Their findings contribute to our understanding of the reactivity of such compounds (Gohier & Mortier, 2003).

Halogenation and Nitration Studies

Research by Grinev et al. (1983) on the bromination and chlorination of hydroxybenzofurans provides insights that could be applicable to the halogenation reactions of this compound (Grinev et al., 1983).

Synthesis of Antimicrobial Compounds

Zhang et al. (2020) discussed the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in antimicrobial drugs, indicating potential pharmaceutical applications for related compounds like this compound (Zhang et al., 2020).

Intermediate in Pyrimidine Medicament Synthesis

A study by Xu Dong-fang (2000) on the synthesis of 4-bromo-3,5-dihydroxybenzoic acid as an intermediate for pyrimidine medicament further exemplifies the pharmaceutical relevance of such compounds (Xu Dong-fang, 2000).

Antitubercular and Antimicrobial Activities

Research by Popat et al. (2004) on the synthesis and biological activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles, highlights the antimicrobial and antitubercular properties of compounds related to this compound (Popat et al., 2004).

Antibiotic Biosynthesis

Becker (1984) explored the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid for studies on the biosynthesis of antibiotics, relevant for understanding the chemical behavior and potential applications of this compound (Becker, 1984).

Mechanism of Action

Properties

IUPAC Name

3-bromo-5-chloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHJZXVJIHAQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394654
Record name 3-bromo-5-chloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4068-58-0
Record name 3-Bromo-5-chlorosalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4068-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-chloro-2-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-chloro-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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